molecular formula C9H12O3 B1261031 2-Methoxy-2-(4-hydroxyphenyl)ethanol

2-Methoxy-2-(4-hydroxyphenyl)ethanol

Cat. No. B1261031
M. Wt: 168.19 g/mol
InChI Key: UHDDGONMYAQWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-2-(4-hydroxyphenyl)ethanol is a natural product found in Coriandrum sativum with data available.

Scientific Research Applications

Extraction from Aqueous Solutions

  • 2-Methoxy-2-(4-hydroxyphenyl)ethanol, a phenolic alcohol found in olive mill wastewater, has been studied for its extraction from aqueous solutions using emulsion liquid membranes. This research focuses on the effects of additives in the membrane phase on solute permeation, providing insights into physical and reactive extraction methods (Reis et al., 2006).

Solvation Studies

  • Molecular dynamics have been used to study the solvation of 2-methoxy-4-(2′-hydroxypropyl)phenol (a compound similar to 2-Methoxy-2-(4-hydroxyphenyl)ethanol) in water and water-ethanol mixtures. This research provides insights into the distribution of components, hydrogen bond formation, and solvate complex stability (Antipova et al., 2020).

Biocatalytic Production

  • The enantiopure form of (S)-1-(4-methoxyphenyl) ethanol, a significant molecule for drug intermediates, has been synthesized using Lactobacillus senmaizuke as a biocatalyst. This research outlines the optimization of experimental conditions for biocatalytic reduction, relevant for producing antihistamines like diphenhydramine hydrochloride (Kavi et al., 2021).

Etherification Mechanisms

  • Research on the etherification of 2-alkylamino-1-phenylethanol derivatives has proposed mechanisms for the etherification process, suggesting a pathway via a quinoidal intermediate. This study provides foundational knowledge for chemical reactions involving compounds like 2-Methoxy-2-(4-hydroxyphenyl)ethanol (Venter & Greeff, 1980).

Nonlinear Optical Material Studies

  • 2-Methoxy-4(phenyliminomethyl)phenol, structurally related to 2-Methoxy-2-(4-hydroxyphenyl)ethanol, has been investigated as a nonlinear optical material. Its crystal structure, thermal stability, and non-linear optical activity have been explored, contributing to the understanding of similar phenolic compounds (Hijas et al., 2018).

Enantioselective Hydroxylation

  • Vanillyl alcohol oxidase has been used to catalyze the enantioselective hydroxylation of phenols, including 2-methoxy-4-propylphenol, into specific enantiomers. This study is significant for understanding the enzymatic reactions of phenolic compounds (Drijfhout et al., 1998).

Pyrolysis Characteristics

  • The pyrolysis characteristics of β-O-4 type model compounds, including 2-methoxy-phenol-ethanol derivatives, have been studied. This research is vital for understanding the thermal decomposition and potential applications of such compounds in various industries (Li et al., 2016).

properties

Product Name

2-Methoxy-2-(4-hydroxyphenyl)ethanol

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

4-(2-hydroxy-1-methoxyethyl)phenol

InChI

InChI=1S/C9H12O3/c1-12-9(6-10)7-2-4-8(11)5-3-7/h2-5,9-11H,6H2,1H3

InChI Key

UHDDGONMYAQWBV-UHFFFAOYSA-N

SMILES

COC(CO)C1=CC=C(C=C1)O

Canonical SMILES

COC(CO)C1=CC=C(C=C1)O

synonyms

2-methoxy-2-(4'-hydroxyphenyl)ethanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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